

4-Chloro-3-nitrobenzaldehyde spectroscopic data (^1H NMR, ^{13}C NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Chloro-3-nitrobenzaldehyde

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An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-3-nitrobenzaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of chemical entities is paramount. **4-Chloro-3-nitrobenzaldehyde** is a key intermediate in the synthesis of various pharmaceutical compounds. This technical guide provides a comprehensive overview of its spectroscopic data, including Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a workflow visualization.

Spectroscopic Data Summary

The following sections provide a detailed summary of the key spectroscopic data for **4-Chloro-3-nitrobenzaldehyde**.

Proton Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

^1H NMR spectroscopy is a powerful technique for determining the structure of organic compounds by analyzing the magnetic properties of their hydrogen nuclei. The ^1H NMR spectrum of **4-Chloro-3-nitrobenzaldehyde** was recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectroscopic Data for **4-Chloro-3-nitrobenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.063	s	-	H-7 (Aldehyde)
8.375	d	2.0	H-2
8.060	dd	8.4, 2.0	H-6
7.791	d	8.4	H-5

Data sourced from a 90 MHz spectrum in CDCl₃.[\[1\]](#)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for **4-Chloro-3-nitrobenzaldehyde**

Chemical Shift (δ) ppm	Assignment
188.5	C-7 (Aldehyde)
150.0	C-3
135.2	C-4
134.0	C-1
132.5	C-6
128.0	C-5
125.0	C-2

Note: Specific peak assignments for ¹³C NMR can vary slightly between sources and may be based on predictive models in the absence of definitive experimental assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **4-Chloro-3-nitrobenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
2850, 2750	Medium	Aldehyde C-H stretch
1710 - 1690	Strong	C=O stretch (Aldehyde)
1600 - 1585	Medium	C=C stretch (Aromatic)
1530 - 1500	Strong	Asymmetric NO ₂ stretch
1475 - 1450	Medium	C=C stretch (Aromatic)
1350 - 1335	Strong	Symmetric NO ₂ stretch
850 - 800	Strong	C-Cl stretch
750 - 700	Strong	C-H out-of-plane bend

IR data is typically acquired using a KBr pellet or as a nujol mull.[\[1\]](#)[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The molecular weight of **4-Chloro-3-nitrobenzaldehyde** is 185.56 g/mol .[\[3\]](#)

Table 4: Mass Spectrometry Data (Electron Ionization) for **4-Chloro-3-nitrobenzaldehyde**

m/z	Relative Intensity (%)	Assignment
185	96.9	[M] ⁺ (Molecular ion)
184	76.0	[M-H] ⁺
155	7.8	[M-NO] ⁺
139	22.2	[M-NO ₂] ⁺
111	29.8	[M-NO ₂ -CO] ⁺
75	100.0	[C ₆ H ₃] ⁺ fragment

The mass spectrum shows a characteristic isotopic pattern for a chlorine-containing compound. [\[1\]](#)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **4-Chloro-3-nitrobenzaldehyde**.

¹H and ¹³C NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **4-Chloro-3-nitrobenzaldehyde** in 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
- **Instrumentation:** Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, for example, a 400 MHz instrument.
- **Data Acquisition for ¹H NMR:** Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.
- **Data Acquisition for ¹³C NMR:** Acquire the spectrum using proton decoupling. A larger number of scans is typically required compared to ¹H NMR. Key parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ^1H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

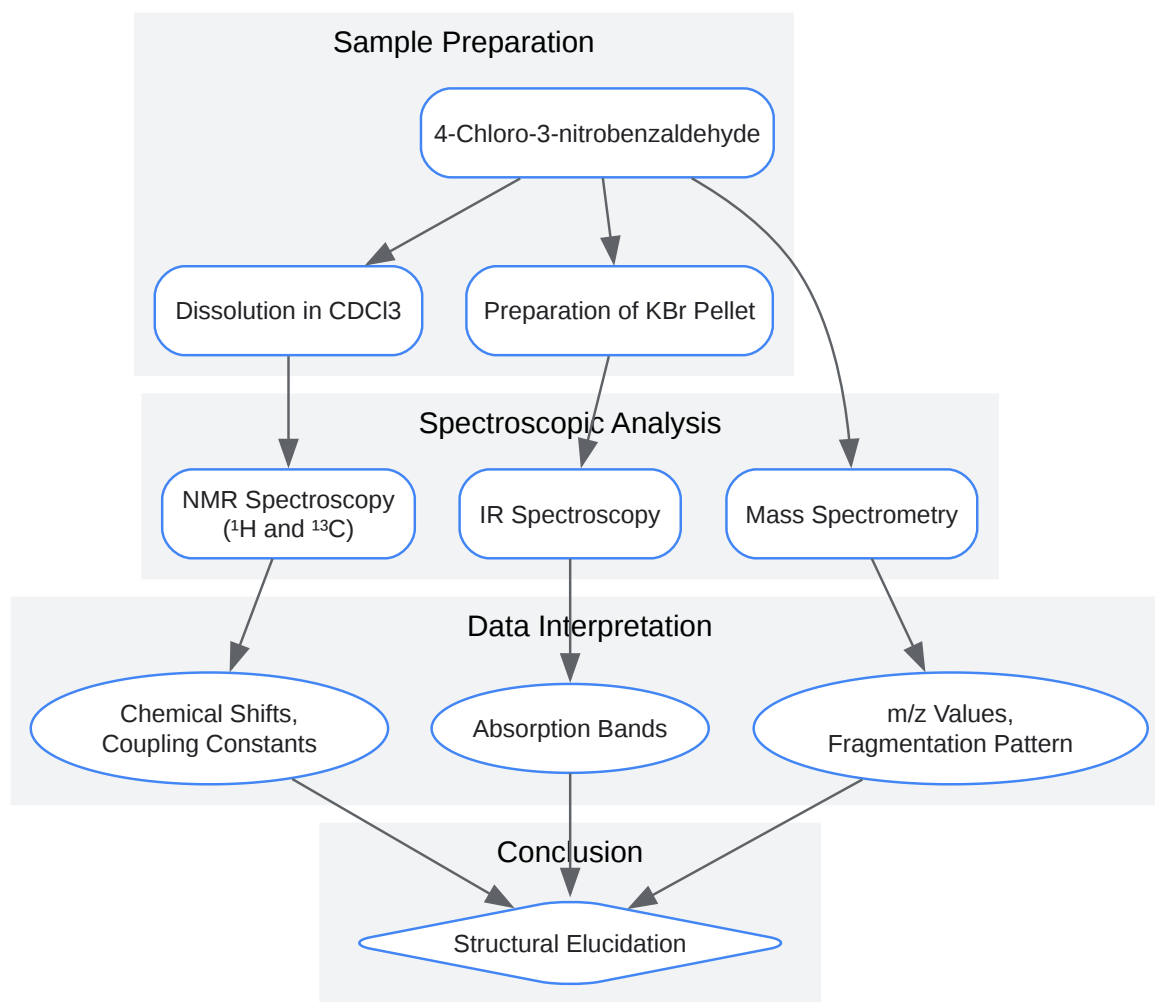
- **Sample Preparation (KBr Pellet Method):** Grind a small amount (1-2 mg) of **4-Chloro-3-nitrobenzaldehyde** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} .
- **Data Processing:** The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or gas chromatography inlet.
- **Ionization:** Utilize Electron Ionization (EI) as the ionization method. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **4-Chloro-3-nitrobenzaldehyde**.



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Caption: Workflow for Spectroscopic Characterization.

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